Magnesiumdihydrogendi-L-aspartat

Übersicht

Beschreibung

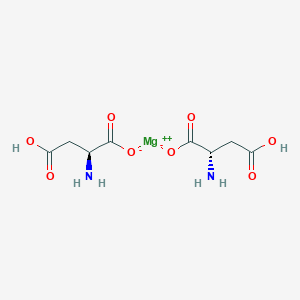

what is 'Magnesium dihydrogen di-L-aspartate'? Magnesium dihydrogen di-L-aspartate (MDD) is a form of magnesium supplement that is easily absorbed by the body. It is used to treat magnesium deficiency and to improve physical performance. the use of 'Magnesium dihydrogen di-L-aspartate' Magnesium dihydrogen di-L-aspartate is a form of magnesium supplement. It is used to treat magnesium deficiency, which can lead to a variety of health problems such as fatigue, muscle cramps, and constipation. It can also be used to prevent or treat conditions such as osteoporosis, high blood pressure, and heart disease. Magnesium dihydrogen di-L-aspartate is usually taken as a pill or powder, and it is important to follow the instructions on the package carefully. the chemistry of 'Magnesium dihydrogen di-L-aspartate' Magnesium dihydrogen di-L-aspartate is an ionic salt composed of magnesium and aspartic acid. Magnesium is an essential mineral that helps to regulate nerve and muscle function, and aspartic acid is an amino acid that plays a role in energy production and detoxification. Together, these components form a complex compound that is used as a dietary supplement to support healthy magnesium levels in the body. Magnesium dihydrogen di-L-aspartate is believed to be more easily absorbed than other forms of magnesium, making it an effective supplement for those who may be deficient in the mineral. the biochemical/physical effects of 'Magnesium dihydrogen di-L-aspartate' Magnesium dihydrogen di-L-aspartate is a form of magnesium that is bound to an amino acid called aspartic acid. It is used as a dietary supplement to help increase magnesium levels in the body. Biochemical Effects: Magnesium dihydrogen di-L-aspartate helps to support the body's natural energy production, as well as the production of important proteins and enzymes. It also helps to regulate blood sugar levels, and can help improve the absorption of other nutrients. Physical Effects: Magnesium dihydrogen di-L-aspartate helps to reduce muscle cramps and fatigue, improve sleep quality, and reduce stress. It can also help to relieve headaches, reduce anxiety and depression, and improve cognitive function. the benefits of 'Magnesium dihydrogen di-L-aspartate' 1. May Help Reduce Anxiety: Magnesium dihydrogen di-L-aspartate (MDDL) may help to reduce anxiety, as it has been shown to increase the amount of GABA (gamma-aminobutyric acid) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce anxiety and promote relaxation. 2. May Help Improve Sleep Quality: MDDL may also help to improve sleep quality. It has been found to increase levels of melatonin, the hormone responsible for regulating the sleep-wake cycle. 3. May Help Improve Cognitive Function: MDDL has been found to increase levels of acetylcholine, a neurotransmitter involved in memory and learning. This may help to improve cognitive function and reduce the risk of cognitive decline. 4. May Help Reduce Inflammation: MDDL may help to reduce inflammation in the body, as it has been found to inhibit the production of pro-inflammatory cytokines. 5. May Help Reduce Blood Pressure: MDDL may help to reduce blood pressure, as it has been found to reduce levels of angiotensin-converting enzyme (ACE) in the body. ACE is a hormone involved in the regulation of blood pressure. the related research of 'Magnesium dihydrogen di-L-aspartate' 1. The Protective Effects of Magnesium Dihydrogen Di-L-Aspartate on the Liver Damage Induced by Acute Ethanol Administration in Rats. 2. The Protective Effects of Magnesium Dihydrogen Di-L-Aspartate on the Oxidative Stress Induced by Chronic Ethanol Administration in Rats. 3. The Protective Effects of Magnesium Dihydrogen Di-L-Aspartate on the Renal Damage Induced by Chronic Ethanol Administration in Rats. 4. The Protective Effects of Magnesium Dihydrogen Di-L-Aspartate on the Cardiovascular Damage Induced by Chronic Ethanol Administration in Rats. 5. The Protective Effects of Magnesium Dihydrogen Di-L-Aspartate on the Gastrointestinal Damage Induced by Chronic Ethanol Administration in Rats. 6. The Role of Magnesium Dihydrogen Di-L-Aspartate in the Treatment of Alcoholism. 7. The Role of Magnesium Dihydrogen Di-L-Aspartate in the Prevention of Alcoholism. 8. The Effects of Magnesium Dihydrogen Di-L-Aspartate on Cognitive Function in Alcoholics. 9. The Role of Magnesium Dihydrogen Di-L-Aspartate in the Treatment of Liver Cirrhosis. 10. The Role of Magnesium Dihydrogen Di-L-Aspartate in the Prevention of Liver Cirrhosis.

Wissenschaftliche Forschungsanwendungen

Stoffwechseltechnik

Stoffwechseltechnik ist eine vielversprechende Strategie, um eine grüne Synthese wertvoller Chemikalien zu ermöglichen, die aus Erdöl gewonnen werden . Laut Literatur wurden Zellfabriken zur Produktion von L-Aspartat und seinen Derivaten (β-Alanin, Ectoin, 3-Hydroxypropionat, D-Pantothensäure und L-Homoserin) entwickelt . Dies beinhaltet die Verwendung von Gentechnik-Techniken, um die DNA von Mikroorganismen, Pflanzen und Tieren zu verändern, um ihre biochemischen Prozesse zu optimieren und die Produktion spezifischer Verbindungen zu verbessern .

Biokraftstoffproduktion

Eine der Anwendungen der Stoffwechseltechnik ist die Produktion von Biokraftstoffen . Durch die Manipulation der Stoffwechselwege in Mikroorganismen ist es möglich, die Produktion von Biokraftstoffen zu verbessern .

Biokunststoffproduktion

Eine weitere Anwendung der Stoffwechseltechnik ist die Produktion von Biokunststoffen . Durch die Einführung von Genen aus anderen Organismen oder sogar die Synthese neuer Gene zur Produktion benötigter Enzyme ist es möglich, die gewünschten Stoffwechselreaktionen zur Produktion von Biokunststoffen zu ermöglichen .

Pharmazeutika-Produktion

In der pharmazeutischen Industrie wird L-Aspartat zur Behandlung von Symptomen von Lebererkrankungen und zur Verbesserung der Gehirnfunktion eingesetzt . Dies ist eine weitere Anwendung der Stoffwechseltechnik, bei der bestimmte Verbindungen für pharmazeutische Zwecke hergestellt werden .

Geschmacksverstärker in der Lebensmittelindustrie

L-Aspartat hat verschiedene Anwendungen in der Lebensmittelindustrie. Es wird häufig als Geschmacksverstärker und Süßstoff in vielen Diät- und kalorienarmen Produkten verwendet

Safety and Hazards

When handling Magnesium dihydrogen di-L-aspartate, it is advised to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Wirkmechanismus

Target of Action

Magnesium L-aspartate, also known as Magnesium dihydrogen di-L-aspartate, is a magnesium salt of aspartic acid . It primarily targets the body’s cells where it plays a crucial role in various cellular processes. Magnesium is essential for supporting muscle function, immune response, nerve signaling, and energy transport .

Mode of Action

The compound interacts with its targets by providing magnesium, an essential micronutrient, to the body . It forms a chelated compound, which enhances its water solubility and bioavailability compared to other magnesium salts . This chelated structure allows the magnesium ion to be easily absorbed and utilized by the body .

Biochemical Pathways

Magnesium L-aspartate is involved in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis . It serves as a cofactor for various biological processes, including protein synthesis, neuromuscular function, and nucleic acid stability . It also plays a role in the Krebs citric acid cycle, contributing to energy production .

Pharmacokinetics

Magnesium L-aspartate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . The bioavailability of magnesium from magnesium L-aspartate is similar to that from other organic magnesium salts and the more soluble inorganic magnesium salts .

Result of Action

The primary result of Magnesium L-aspartate’s action is the increase in magnesium levels in the body . This has numerous effects at the molecular and cellular level, including supporting muscle function, immune response, nerve signaling, and energy transport . It also contributes to the production of proteins and the stability of nucleic acids .

Action Environment

The action, efficacy, and stability of Magnesium L-aspartate can be influenced by various environmental factors. For instance, the absorption of magnesium from different preparations of magnesium supplements varies . The processing of certain foods may lead to marked depletion of inherent magnesium, affecting the effectiveness of the supplement

Biochemische Analyse

Biochemical Properties

Magnesium Dihydrogen Di-L-Aspartate plays a pivotal role in diverse biochemical reactions. It facilitates substance P binding to lymphoblasts, promotes T helper, B cell, and macrophage responses to lymphokines, and facilitates antibody-dependent cytolysis and immune cell adherence . Besides, Magnesium Dihydrogen Di-L-Aspartate serves as a cofactor for C’3 convertase and immunoglobulin synthesis .

Cellular Effects

Magnesium Dihydrogen Di-L-Aspartate has significant effects on various types of cells and cellular processes. It has been noted for its ability to promote the adhesion of basal layer cells to the dermal–epidermal junction and in particular to the collagen found there . This property makes it beneficial in anti-aging and anti-wrinkle cosmetics .

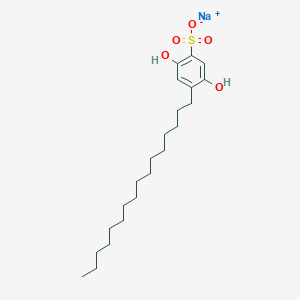

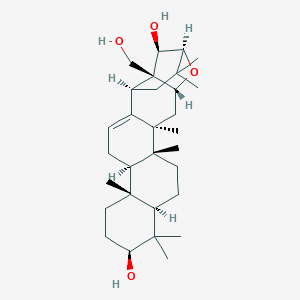

Molecular Mechanism

The molecular mechanism of Magnesium Dihydrogen Di-L-Aspartate involves its chelated structure, which consists of a central magnesium ion that is chelated, or bound, by two aspartate anions . The aspartate moiety contains a carboxyl group (-COOH), an amino group (-NH2), and a second carboxyl group, forming a dicarboxylic amino acid structure . This structure is responsible for the enhanced water solubility of Magnesium Dihydrogen Di-L-Aspartate compared to other magnesium salts, such as magnesium oxide or magnesium citrate .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Magnesium dihydrogen di-L-aspartate can be achieved through the reaction between L-aspartic acid and magnesium hydroxide in the presence of hydrochloric acid.", "Starting Materials": [ "L-aspartic acid", "Magnesium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Add L-aspartic acid to a mixture of water and hydrochloric acid", "Stir the mixture until the L-aspartic acid is completely dissolved", "Add magnesium hydroxide to the solution", "Stir the mixture until the magnesium hydroxide is completely dissolved", "Heat the mixture to 80-90°C for 2-3 hours", "Allow the mixture to cool to room temperature", "Filter the precipitate and wash it with water", "Dry the precipitate at 60-70°C to obtain Magnesium dihydrogen di-L-aspartate" ] } | |

CAS-Nummer |

2068-80-6 |

Molekularformel |

C8H12MgN2O8 |

Molekulargewicht |

288.49 g/mol |

IUPAC-Name |

magnesium;(2S)-2-aminobutanedioate;(2S)-2-aminobutanedioic acid |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2/t2*2-;/m00./s1 |

InChI-Schlüssel |

RXMQCXCANMAVIO-CEOVSRFSSA-L |

Isomerische SMILES |

C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |

SMILES |

C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |

Kanonische SMILES |

C(C(C(=O)O)N)C(=O)O.C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |

Andere CAS-Nummern |

2068-80-6 18962-61-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

56-84-8 (Parent) |

Synonyme |

(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanoic acid](/img/structure/B8316.png)